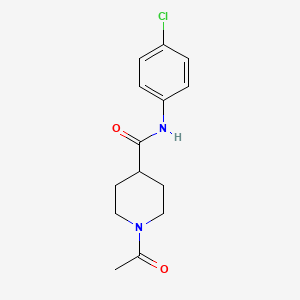

1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide is a synthetic compound that belongs to the group of opioids. It is commonly known as Acetamide or Acetylfentanyl. Due to its potent analgesic properties, it is used in scientific research to study the mechanism of action of opioids and their effects on the body.

Mechanism of Action

1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide acts on the mu-opioid receptor in the brain and spinal cord. It binds to the receptor and activates it, which leads to the release of endorphins and enkephalins. These are natural painkillers that reduce the perception of pain in the body. The compound also has sedative properties, which make it useful for treating anxiety and insomnia.

Biochemical and Physiological Effects:

This compound has several biochemical and physiological effects. It reduces the perception of pain by activating the mu-opioid receptor in the brain and spinal cord. It also has sedative properties, which make it useful for treating anxiety and insomnia. The compound can cause respiratory depression, which is a potentially life-threatening side effect. It can also lead to addiction and dependence if used for a prolonged period.

Advantages and Limitations for Lab Experiments

The advantages of using 1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide in lab experiments are its potent analgesic properties and sedative effects. It is also relatively easy to synthesize, which makes it readily available for research purposes. The limitations of using this compound are its potential for causing respiratory depression and addiction. Researchers need to be careful when using this compound and should follow strict safety protocols.

Future Directions

There are several future directions for research on 1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide. One direction is to investigate its potential for treating medical conditions such as chronic pain, anxiety, and insomnia. Another direction is to develop new drugs that are safer and more effective than this compound. Researchers can also study the mechanism of action of opioids in more detail to understand how they interact with the body and brain. Finally, researchers can investigate the potential for using this compound in combination with other drugs to enhance its therapeutic effects and reduce its side effects.

Conclusion:

This compound is a potent analgesic and sedative compound that is used in scientific research to study the mechanism of action of opioids. It has several biochemical and physiological effects, including reducing the perception of pain and causing sedation. Researchers need to be careful when using this compound and follow strict safety protocols. There are several future directions for research on this compound, including investigating its potential for treating medical conditions and developing new drugs that are safer and more effective.

Synthesis Methods

1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide is synthesized by reacting N-(4-chlorophenyl)-4-piperidinecarboxamide with acetic anhydride in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified by recrystallization.

Scientific Research Applications

1-acetyl-N-(4-chlorophenyl)-4-piperidinecarboxamide is used in scientific research to study the mechanism of action of opioids. It is also used to investigate the effects of opioids on the body, including their analgesic and sedative properties. Researchers use this compound to develop new drugs that can be used to treat pain and other medical conditions.

properties

IUPAC Name |

1-acetyl-N-(4-chlorophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c1-10(18)17-8-6-11(7-9-17)14(19)16-13-4-2-12(15)3-5-13/h2-5,11H,6-9H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGIUUWTCKGCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431885.png)

![2-(4-ethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5431899.png)

![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5431912.png)

![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)

![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)

![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)

![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)

![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)

![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)

![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5431976.png)

![4-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5431980.png)